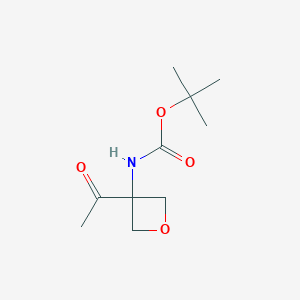
tert-butylN-(3-acetyloxetan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-(3-acetyloxetan-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyloxetane moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-acetyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetyloxetane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 3-acetyloxetane, and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: tert-ButylN-(3-acetyloxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butylN-(3-acetyloxetan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and intermediates .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. It can also be employed in the development of biochemical assays and diagnostic tools .
Medicine: It may be investigated for its pharmacological properties and therapeutic potential .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-butylN-(3-acetyloxetan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action can include enzymatic catalysis, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-aminopropyl)carbamate: This compound shares the carbamate functional group but differs in the presence of an aminopropyl group instead of an acetyloxetane moiety.
tert-Butyl (4-ethynylphenyl)carbamate: This compound contains an ethynylphenyl group, making it structurally distinct from tert-butylN-(3-acetyloxetan-3-yl)carbamate.
Uniqueness: this compound is unique due to the presence of the acetyloxetane moiety, which imparts specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
tert-butyl N-(3-acetyloxetan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-7(12)10(5-14-6-10)11-8(13)15-9(2,3)4/h5-6H2,1-4H3,(H,11,13) |
Clé InChI |
BQKZSIMTAQXDKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(COC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


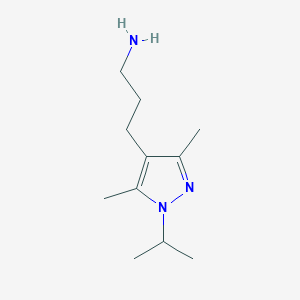

![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
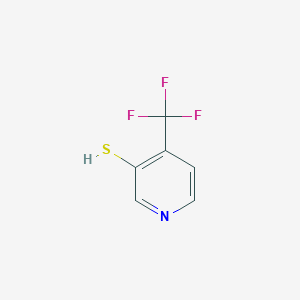
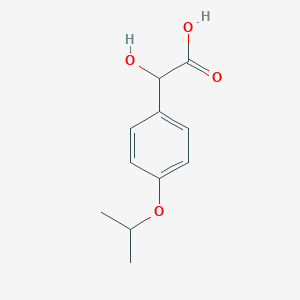

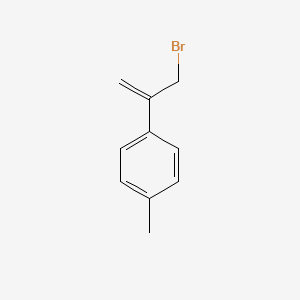
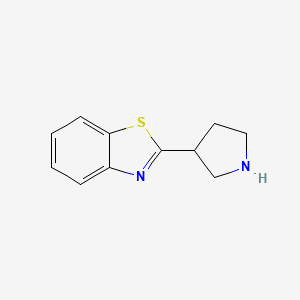
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
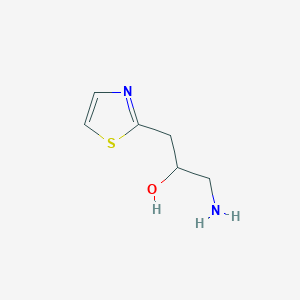



![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
